molecular formula C9H12BrN3S B12854301 4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide CAS No. 1263376-57-3

4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide

Cat. No.: B12854301
CAS No.: 1263376-57-3
M. Wt: 274.18 g/mol
InChI Key: APNBQMVQWINEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide typically involves the reaction of 4-bromo-3,5-dimethylphenyl isothiocyanate with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide is unique due to the presence of the bromo and dimethyl groups on the phenyl ring, which can influence its reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1263376-57-3

Molecular Formula

C9H12BrN3S

Molecular Weight

274.18 g/mol

IUPAC Name

1-amino-3-(4-bromo-3,5-dimethylphenyl)thiourea

InChI

InChI=1S/C9H12BrN3S/c1-5-3-7(12-9(14)13-11)4-6(2)8(5)10/h3-4H,11H2,1-2H3,(H2,12,13,14)

InChI Key

APNBQMVQWINEAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)NC(=S)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.